molecular formula C20H12ClNO3 B2541562 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886144-42-9

2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide

Cat. No.: B2541562
CAS No.: 886144-42-9
M. Wt: 349.77
InChI Key: IWZZPXOPDKNQPM-UHFFFAOYSA-N
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Description

2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide is a chemical compound with the molecular formula C20H12ClNO3 It is a derivative of xanthone, a class of organic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoic acid and 9H-xanthen-9-one.

    Formation of Benzamide: The 2-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This intermediate is then reacted with 9H-xanthen-9-one in the presence of a base, such as triethylamine (TEA), to form the desired benzamide derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The xanthone core can be subjected to oxidation or reduction reactions to modify its electronic properties.

    Hydrolysis: The benzamide moiety can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., acetic acid, water).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

    Hydrolysis: Strong acids (e.g., HCl, H2SO4) or bases (e.g., NaOH, KOH), water.

Major Products Formed

    Substitution: Substituted derivatives with different functional groups.

    Oxidation: Oxidized xanthone derivatives.

    Reduction: Reduced xanthone derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of certain transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology

Medicine

Industry

    Dye and Pigment Production: The compound’s chromophore properties make it suitable for use in the production of dyes and pigments.

    Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.

Comparison with Similar Compounds

2-chloro-N-(9-oxo-9H-xanthen-3-yl)benzamide can be compared with other xanthone derivatives:

    Similar Compounds:

Uniqueness

    Chloro Group: The presence of the chloro group in this compound distinguishes it from other xanthone derivatives, potentially enhancing its reactivity and biological activity.

    Benzamide Moiety: The benzamide moiety adds to its structural complexity and may contribute to its unique interactions with biological targets.

Properties

IUPAC Name

2-chloro-N-(9-oxoxanthen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO3/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-15-18(11-12)25-17-8-4-2-6-14(17)19(15)23/h1-11H,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZZPXOPDKNQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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